Cas no 910248-12-3 ((3-Ethoxy-3-oxopropyl)boronic acid)

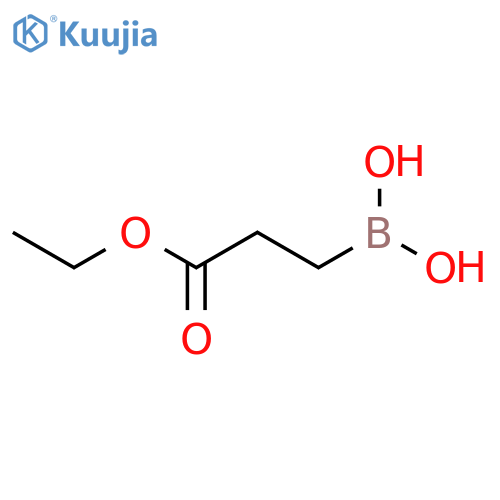

910248-12-3 structure

商品名:(3-Ethoxy-3-oxopropyl)boronic acid

CAS番号:910248-12-3

MF:C5H11BO4

メガワット:145.949442148209

MDL:MFCD06212380

CID:2852452

PubChem ID:57416293

(3-Ethoxy-3-oxopropyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-ethoxy-3-oxopropyl)boronic acid

- 2-(ethoxycarbonyl)ethylboronic acid

- (3-Ethoxy-3-oxopropyl)boronic acid

-

- MDL: MFCD06212380

- インチ: 1S/C5H11BO4/c1-2-10-5(7)3-4-6(8)9/h8-9H,2-4H2,1H3

- InChIKey: IWZWJQOISUWWIS-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CCB(O)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 104

- トポロジー分子極性表面積: 66.8

(3-Ethoxy-3-oxopropyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200133-0.1g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 0.1g |

$376.0 | 2023-09-16 | ||

| Enamine | EN300-200133-2.5g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 2.5g |

$838.0 | 2023-09-16 | ||

| Enamine | EN300-200133-1g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 1g |

$428.0 | 2023-09-16 | ||

| Enamine | EN300-200133-10g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 10g |

$1839.0 | 2023-09-16 | ||

| Enamine | EN300-200133-1.0g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 1g |

$199.0 | 2023-05-31 | ||

| Enamine | EN300-200133-0.25g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 0.25g |

$393.0 | 2023-09-16 | ||

| Enamine | EN300-200133-0.5g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 0.5g |

$410.0 | 2023-09-16 | ||

| Enamine | EN300-200133-0.05g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 0.05g |

$359.0 | 2023-09-16 | ||

| Enamine | EN300-200133-10.0g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 10g |

$855.0 | 2023-05-31 | ||

| Enamine | EN300-200133-5.0g |

(3-ethoxy-3-oxopropyl)boronic acid |

910248-12-3 | 5g |

$576.0 | 2023-05-31 |

(3-Ethoxy-3-oxopropyl)boronic acid 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

910248-12-3 ((3-Ethoxy-3-oxopropyl)boronic acid) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:910248-12-3)(3-Ethoxy-3-oxopropyl)boronic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ